![molecular formula C8H7N3O2 B1335904 甲基 3H-咪唑并[4,5-B]吡啶-7-甲酸酯 CAS No. 78316-09-3](/img/structure/B1335904.png)

甲基 3H-咪唑并[4,5-B]吡啶-7-甲酸酯

描述

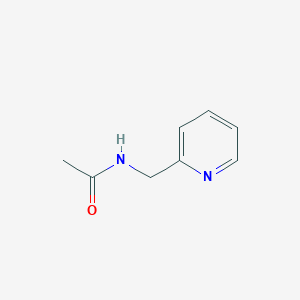

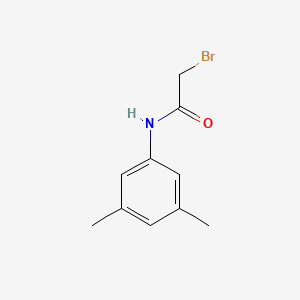

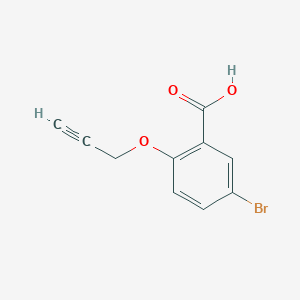

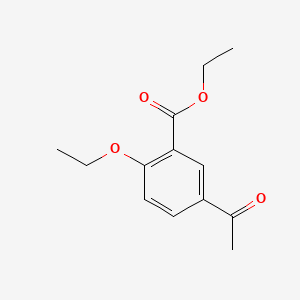

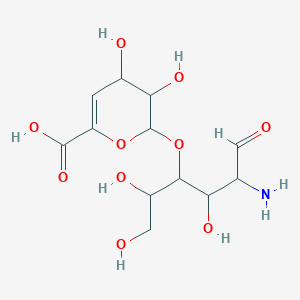

Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound that has garnered interest due to its presence in various natural products and pharmaceuticals. The compound is characterized by the fusion of an imidazole ring with a pyridine ring, and the specific methyl ester at the 7th position indicates potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through several methods. One approach involves the reaction of 2-aminopyridines with β-keto esters using an oxidant and boron trifluoride etherate as a catalyst, which can lead to the formation of imidazo[1,2-a]pyridine-3-carboxylates . Another method includes the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, which can yield imidazo[1,2-a]pyridines . Additionally, a carbonylation approach has been reported where copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes leads to the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been studied using density functional theory (DFT) and X-ray diffraction (XRD). The optimized bond lengths and angles are in good agreement with experimental data, and the presence of a hydrogen bond in the NH…N type has been confirmed, which influences the proton position of the NH group at the imidazole unit . The substitution of the methyl group at the pyridine ring affects the molecular conformation and the vibrational energy levels .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions. For instance, the Willgerodt-Kindler reaction has been investigated with 1,2-dimethyl-1H-imidazo[4,5-b]pyridine, leading to the synthesis of compounds with potential antituberculotic activity . The reactivity of the CN and --CH2-- groups in 1-methyl-1H-2-cyanomethyl-imidazo[4,5-b]pyridine has also been explored, resulting in the preparation of dipyrido[1,2-a:3',2'd]imidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are closely related to their molecular structure. The vibrational spectra, including IR and Raman studies, provide insights into the molecular vibrations and the presence of hydrogen bonds . The crystalline structure, as determined by XRD, reveals the planar conformation of the molecules and the characteristic N–H…N hydrogen bonds . These properties are essential for understanding the reactivity and potential applications of these compounds in pharmaceuticals and material science.

科学研究应用

分子结构分析

通过密度泛函理论 (DFT) 探索了甲基 3H-咪唑并[4,5-B]吡啶-7-甲酸酯的分子结构、振动能级和势能分布。研究重点是详细了解其分子结构,以及氢键和吡啶环上甲基取代的影响 (Lorenc 等,2008)。

合成和结核抑菌活性

已经对咪唑并[4,5-b]吡啶-1-羧酸的衍生物的合成及其结核抑菌活性进行了研究。这些研究对于了解该化合物在治疗结核病中的潜在应用非常重要 (Bukowski,1984)。

制备和化学反应

研究包括通过叠氮化吡啶的热解环化制备咪唑并[4,5-b]吡啶,并探索涉及该化合物的各种化学反应。此类研究有助于了解其化学性质和创造新衍生物的潜力 (Smalley,1966)。

新型合成方法

已经开发出用于咪唑并[4,5-b]吡啶的创新合成方法,重点是高效且通用的程序,以创造具有潜在治疗应用的新衍生物 (Harer 和 Bhatia,2015)。

光谱和理论研究

使用光谱和量子化学计算分析了该化合物的分子结构和振动。这些研究提供了对其分子行为和在材料科学中的潜在应用的见解 (Dymińska 等,2011)。

抗癌和抗菌活性

咪唑并[4,5-b]吡啶的研究包括评估其抗癌和抗菌活性。此类研究对于针对各种疾病开发新的治疗剂至关重要 (Shelke 等,2017)。

新型抗肿瘤剂

研究重点是开发咪唑并[4,5-b]吡啶作为新型抗肿瘤剂。这涉及合成各种衍生物并测试它们对不同类型癌细胞的疗效 (Temple 等,1987)。

属性

IUPAC Name |

methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)10-4-11-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVPXSBGABKEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=NC=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392436 | |

| Record name | METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate | |

CAS RN |

78316-09-3 | |

| Record name | 78316-09-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B1335835.png)

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)

![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)